![molecular formula C9H11NO2S B13225782 {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide](/img/structure/B13225782.png)
{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Bicyclo[420]octa-1,3,5-trien-7-yl}methanesulfonamide is a chemical compound with the molecular formula C₉H₁₁NO₂S It is characterized by a bicyclic structure that includes a triene system and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[420]octa-1,3,5-trien-7-yl}methanesulfonamide can be achieved through a multi-step processThe bicyclic core can be synthesized via a tandem catalytic process using rhodium(I) complexes, which facilitate the head-to-tail homocoupling of terminal aryl alkynes . The resulting intermediate undergoes further functionalization to introduce the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triene system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Halogenated or other substituted bicyclic compounds.
科学研究应用
{Bicyclo[42
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide involves its interaction with specific molecular targets. The triene system can interact with biological macromolecules, potentially disrupting their function. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with cellular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core but lacks the methanesulfonamide group.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness: {Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonamide is unique due to the presence of both the triene system and the methanesulfonamide group, which confer distinct chemical reactivity and potential biological activity.
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H2,10,11,12) |
InChI 键 |
VDZOZIXCDBUETD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=CC=CC=C21)CS(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


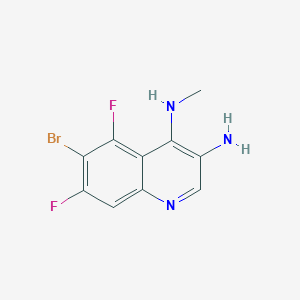

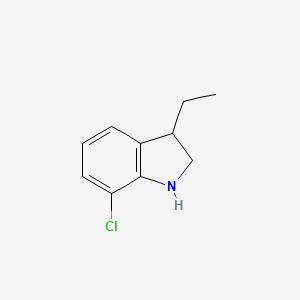
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)
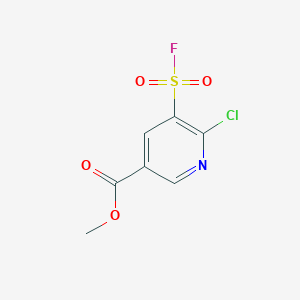


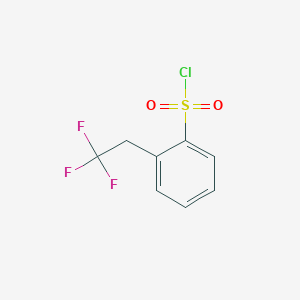
![2-[(Pentan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B13225745.png)
![(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)
![3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13225766.png)
![2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13225776.png)
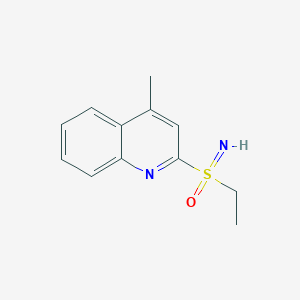
![N-Butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13225786.png)
